

# 2,6-Difluoro-3-methoxyaniline molecular structure

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## Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

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An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of **2,6-Difluoro-3-methoxyaniline**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,6-Difluoro-3-methoxyaniline** is a highly functionalized aromatic amine that serves as a valuable building block in medicinal and materials chemistry. The strategic placement of two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a versatile amino group on a benzene scaffold imparts unique electronic properties and reactivity. This guide provides a comprehensive technical overview of its molecular structure, elucidated through predicted spectroscopic analysis, alongside its physicochemical properties, a proposed synthetic pathway, and critical safety information. The discussion is tailored for professionals in drug discovery and chemical research, emphasizing the rationale behind its structural characteristics and synthetic design.

## Introduction: The Significance of Fluorinated Aniline Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and modified lipophilicity.<sup>[1]</sup> Anilines, in turn, are fundamental precursors in the synthesis of a vast array of

pharmaceuticals and agrochemicals.<sup>[2]</sup> The convergence of these two motifs in structures like **2,6-Difluoro-3-methoxyaniline** offers a compelling platform for chemical innovation.

The aniline moiety provides a reactive handle for a multitude of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The methoxy group is a classic electron-donating group that can influence the molecule's reactivity and solubility. Critically, the two fluorine atoms positioned ortho to the amine group exert a powerful influence; they can modulate the pKa of the amine, serve as hydrogen bond acceptors, and block sites of metabolic oxidation, a common liability for aniline-containing drug candidates.<sup>[3]</sup> This unique combination of functional groups makes **2,6-Difluoro-3-methoxyaniline** a desirable intermediate for creating complex molecular architectures with tailored biological activities.

## Physicochemical and Chemical Properties

A summary of the key identifiers and physical properties for **2,6-Difluoro-3-methoxyaniline** is provided below.

Property	Value	Reference(s)
CAS Number	144851-62-7	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NO	<a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	159.13 g/mol	<a href="#">[5]</a>
IUPAC Name	2,6-difluoro-3-methoxyaniline	<a href="#">[6]</a>
Synonyms	3-Amino-2,4-difluoroanisole, 2,6-Difluoro-m-anisidine	<a href="#">[4]</a> <a href="#">[7]</a>
Appearance	Clear colorless to pale orange liquid	<a href="#">[6]</a>
Purity	≥96-97% (Commercially available)	<a href="#">[4]</a> <a href="#">[6]</a>
Refractive Index	1.5210-1.5260 (@ 20°C)	<a href="#">[6]</a>
SMILES	COC1=C(F)C(N)=C(F)C=C1	<a href="#">[6]</a>
InChI Key	XVLHUQRLEPQGDI- UHFFFAOYSA-N	<a href="#">[6]</a>

## Elucidation of Molecular Structure: A Predicted Spectroscopic Analysis

While empirical spectral data for **2,6-Difluoro-3-methoxyaniline** is not widely published in peer-reviewed literature, its structure can be confidently predicted and analyzed based on fundamental spectroscopic principles and data from analogous compounds.

### Predicted <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum in CDCl<sub>3</sub> is expected to show three distinct regions corresponding to the aromatic protons, the amine protons, and the methoxy protons.

- Aromatic Region (δ 6.5-7.0 ppm): Two signals are expected for the two aromatic protons (H-4 and H-5).

- The proton at the C-5 position will appear as a triplet of doublets (td) due to coupling with the adjacent H-4 proton (~8-9 Hz) and the two meta-fluorine atoms (~2-3 Hz).
- The proton at the C-4 position will appear as a complex multiplet due to coupling with H-5, the ortho-fluorine (F-6), and the meta-fluorine (F-2).
- Amine Protons ( $\delta$  ~3.8 ppm): The -NH<sub>2</sub> protons are expected to appear as a broad singlet. The chemical shift can vary depending on solvent and concentration.
- Methoxy Protons ( $\delta$  ~3.9 ppm): The -OCH<sub>3</sub> protons will appear as a sharp singlet, as there are no adjacent protons to couple with.

## Predicted <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum will be characterized by strong carbon-fluorine couplings.

- Aromatic Carbons ( $\delta$  100-160 ppm):
  - C-F Carbons (C-2, C-6): These will exhibit the largest C-F coupling constants (<sup>1</sup>JCF  $\approx$  240-250 Hz) and will appear as doublets. Their chemical shifts will be significantly downfield due to the electronegativity of fluorine.
  - C-O Carbon (C-3): This carbon, attached to the methoxy group, will also be downfield. It will show smaller couplings to the adjacent F-2.
  - C-N Carbon (C-1): The carbon bearing the amino group will be coupled to the adjacent F-2 and F-6 atoms, appearing as a triplet or doublet of doublets.
  - C-H Carbons (C-4, C-5): These carbons will show smaller C-F couplings and their chemical shifts will be influenced by the combination of ortho, meta, and para substituents.
- Methoxy Carbon ( $\delta$  ~56 ppm): The -OCH<sub>3</sub> carbon will appear as a singlet in the aliphatic region.

## Predicted FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.

- N-H Stretching ( $3350\text{-}3500\text{ cm}^{-1}$ ): The primary amine will show two characteristic sharp-to-medium bands in this region, corresponding to the symmetric and asymmetric N-H stretches.
- C-H Aromatic Stretching ( $\sim 3000\text{-}3100\text{ cm}^{-1}$ ): Signals corresponding to the C-H bonds on the aromatic ring.
- C-H Aliphatic Stretching ( $\sim 2850\text{-}2960\text{ cm}^{-1}$ ): Signals from the methyl group of the methoxy moiety.
- C=C Aromatic Stretching ( $1580\text{-}1620\text{ cm}^{-1}$ ): Strong absorptions typical of the benzene ring.
- C-F Stretching ( $1100\text{-}1350\text{ cm}^{-1}$ ): Strong, characteristic bands for the aryl-fluoride bonds.
- C-O-C Stretching ( $1000\text{-}1250\text{ cm}^{-1}$ ): A strong band corresponding to the asymmetric stretch of the aryl ether linkage.

## Predicted Mass Spectrometry (Electron Ionization)

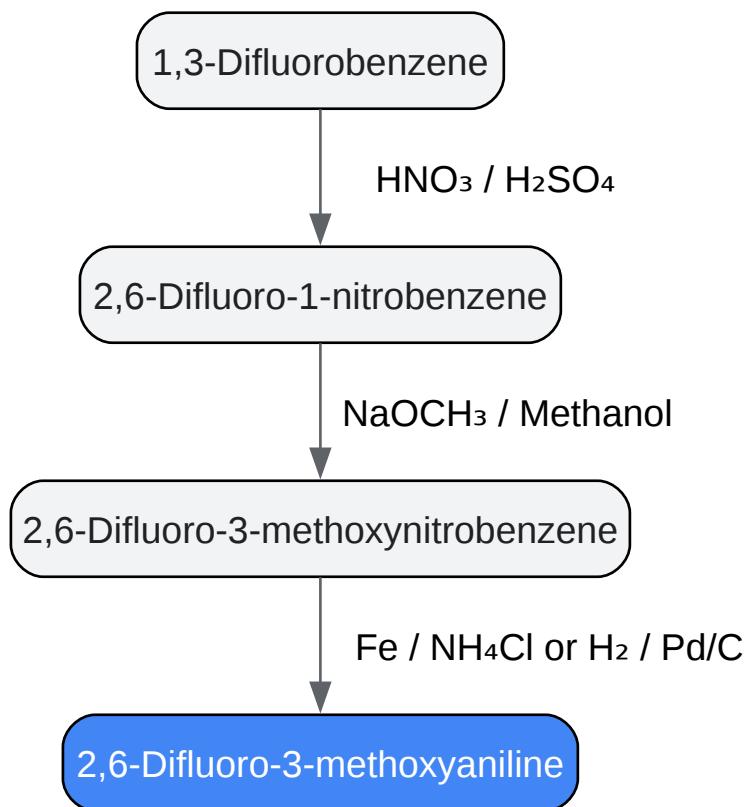
In an EI mass spectrum, the molecular ion peak ( $[\text{M}]^+$ ) would be expected at  $\text{m/z} = 159$ . The fragmentation pattern would likely involve the loss of a methyl radical ( $-\text{CH}_3$ ) from the methoxy group to give a fragment at  $\text{m/z} = 144$ , or the loss of a formyl radical ( $-\text{CHO}$ ).

## Proposed Synthesis and Purification

While multiple synthetic routes to fluorinated anilines exist, a robust and logical approach for **2,6-Difluoro-3-methoxyaniline** involves a multi-step sequence starting from a commercially available difluorinated precursor. A common and effective strategy is the reduction of the corresponding nitro compound.

## Synthetic Workflow

The proposed synthesis proceeds via the nitration of 1,3-difluorobenzene, followed by nucleophilic aromatic substitution to introduce the methoxy group, and concludes with the reduction of the nitro group to the target aniline.



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Caption: Proposed synthetic workflow for **2,6-Difluoro-3-methoxyaniline**.

## Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step: the reduction of 2,6-Difluoro-3-methoxynitrobenzene. This method is advantageous as it uses inexpensive and readily available reagents.

### Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-Difluoro-3-methoxynitrobenzene (1 equivalent).
- Add ethanol and water (e.g., in a 4:1 ratio) to the flask to serve as the reaction solvent.
- Add ammonium chloride ( $\text{NH}_4\text{Cl}$ , 1.2 equivalents) and iron powder ( $\text{Fe}$ , 5 equivalents).

### Step 2: Reaction Execution

- Heat the reaction mixture to reflux (approximately 80-90 °C).
- Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

#### Step 3: Work-up and Isolation

- Once the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Dissolve the resulting residue in ethyl acetate and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo to yield the crude product.

#### Step 4: Purification

- The crude **2,6-Difluoro-3-methoxyaniline** can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the final product as a clear liquid.

## Applications in Drug Discovery

**2,6-Difluoro-3-methoxyaniline** is not just a chemical curiosity; it is a building block with significant potential for drug development. Its utility stems from the combined properties of its functional groups:

- Amine Group: Serves as a key nucleophile or a point of attachment for building larger molecules. It is frequently used in the synthesis of heterocycles, sulfonamides, and ureas, which are common pharmacophores.
- Difluoro Substitution: The ortho-difluoro pattern is particularly valuable. It sterically shields the amine group, potentially hindering unwanted side reactions. Electronically, the fluorine

atoms lower the pKa of the aniline, making it less basic and potentially reducing off-target interactions at physiological pH. Furthermore, this substitution pattern can block metabolic N-oxidation pathways, a major source of toxicity for many aniline-based drugs.[3]

- **Methoxy Group:** This group acts as a hydrogen bond acceptor and can increase the polarity and solubility of a molecule. Its position can be used to direct further electrophilic aromatic substitution reactions if desired.

This scaffold is therefore highly relevant for creating libraries of compounds for screening against various biological targets, such as protein kinases, where substituted anilines are a well-established class of inhibitors.[3]

## Safety, Handling, and Storage

Proper handling of **2,6-Difluoro-3-methoxyaniline** is essential due to its potential hazards.

Hazard Category	GHS Classification	Precautionary Statement Codes
Acute Toxicity, Oral	Category 4	P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation	Category 2	P264, P280, P302+P352, P332+P313, P362
Eye Damage/Irritation	Category 2A	P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation	STOT SE Category 3	P261, P271, P304+P340, P312, P403+P233

(Data sourced from supplier safety data sheets)

Handling Recommendations:

- Work in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Wash hands thoroughly after handling.

#### Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from strong oxidizing agents.

## Conclusion

**2,6-Difluoro-3-methoxyaniline** represents a sophisticated chemical building block whose value lies in the precise arrangement of its fluorine, methoxy, and amino substituents. Its molecular structure, characterized by a unique electronic and steric profile, makes it an attractive starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Understanding its spectroscopic signatures, synthetic accessibility, and handling requirements is crucial for researchers aiming to leverage its potential in creating next-generation molecular innovations.

## References

- Royal Society of Chemistry. (n.d.). Supplementary Data.
- Shao, Z., et al. (2016). *Angewandte Chemie International Edition*, 55, 14653-14657.
- Human Metabolome Database. (n.d.). <sup>1</sup>H NMR Spectrum (1D, 500 MHz, CDCl<sub>3</sub>, experimental) (HMDB0003012).
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Fleischer, T., et al. (2022). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid. *Organic Process Research & Development*, 26, 347–357.
- Google Patents. (n.d.). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- NIST. (n.d.). 2,6-Difluoroaniline. In NIST Chemistry WebBook.
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF<sub>2</sub>OMe Containing Amines. *ChemRxiv*.

- Royal Society of Chemistry. (2023). FT-IR spectral studies.
- University of Wisconsin. (n.d.). NMR Spectroscopy ::  $^{13}\text{C}$  NMR Chemical Shifts.
- ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
- PubChem. (n.d.). 2,6-Difluoroaniline.
- ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),....
- ResearchGate. (n.d.). The  $^{13}\text{C}$  NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Wikipedia. (n.d.). m-Anisidine.

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## Sources

- 1. chemrxiv.org [chemrxiv.org]
- 2. Page loading... [guidechem.com]
- 3. 2,6-二氟苯胺 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 144851-62-7 Cas No. | 2,6-Difluoro-3-methoxyaniline | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. H26631.03 [thermofisher.com]
- 7. 2,6-Difluoro-3-methoxyaniline, 97% | Fisher Scientific [fishersci.ca]
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